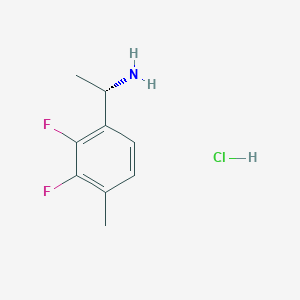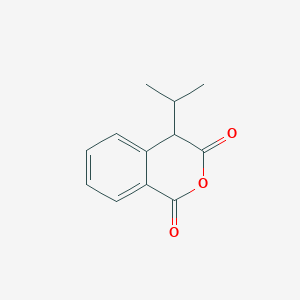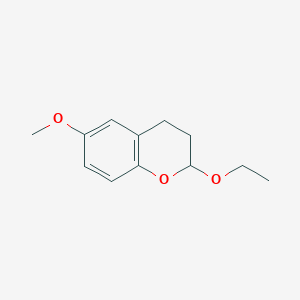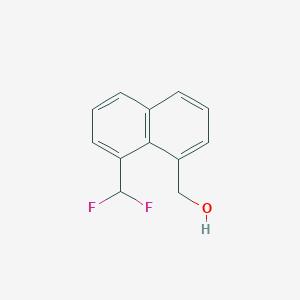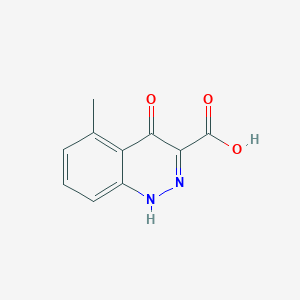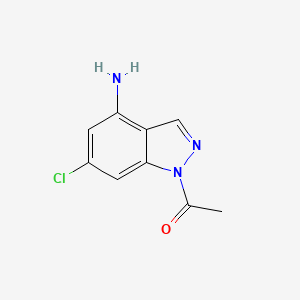
1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-6-cloro-1H-indazol-1-YL)etanona es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(4-Amino-6-cloro-1H-indazol-1-YL)etanona generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común incluye la reacción de 4-amino-6-clorobenzaldehído con hidrato de hidracina para formar el núcleo indazol, seguido de acetilación para introducir el grupo etanona .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(4-Amino-6-cloro-1H-indazol-1-YL)etanona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos amino y cloro pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Productos principales formados: Los productos principales dependen del tipo de reacción. Por ejemplo, la oxidación puede producir óxidos de indazol, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
1-(4-Amino-6-cloro-1H-indazol-1-YL)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor enzimático.
Medicina: Se investiga por sus propiedades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 1-(4-Amino-6-cloro-1H-indazol-1-YL)etanona implica su interacción con dianas moleculares específicas. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede interrumpir diversas vías biológicas, lo que lleva a sus efectos terapéuticos .
Compuestos similares:
1H-Indazol: Un compuesto padre con una estructura más simple.
2H-Indazol: Otro isómero con diferentes propiedades biológicas.
1-(2,4,5-Trifenil-1H-imidazol-1-il)etanona: Un compuesto estructuralmente relacionado con potencial antimicrobiano
Unicidad: 1-(4-Amino-6-cloro-1H-indazol-1-YL)etanona destaca por su combinación única de sustituyentes amino y cloro, que le confieren una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Comparación Con Compuestos Similares
1H-Indazole: A parent compound with a simpler structure.
2H-Indazole: Another isomer with different biological properties.
1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanone: A structurally related compound with antimicrobial potential
Uniqueness: 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone stands out due to its unique combination of amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1010102-86-9 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
1-(4-amino-6-chloroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H8ClN3O/c1-5(14)13-9-3-6(10)2-8(11)7(9)4-12-13/h2-4H,11H2,1H3 |
Clave InChI |
XXWYSAWLGMKPFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC(=CC(=C2C=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
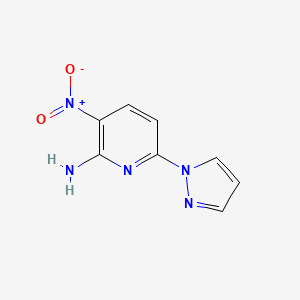
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)
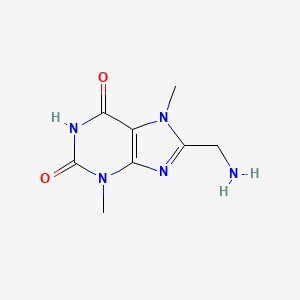

![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)

